5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4I. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and trifluoromethyl groups attached to the benzene ring. This compound is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol .
Vorbereitungsmethoden
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene involves multiple steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Introduction of a trifluoromethyl group to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Analyse Chemischer Reaktionen
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene depends on its specific applicationThe pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene include:
3-Chloro-5-iodo-2-(trifluoromethyl)benzene: Similar structure but with different positions of the halogen atoms.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Another isomer with different halogen positions.
2-Fluoro-5-iodo-3-(trifluoromethyl)benzene: Similar compound with a different arrangement of the fluorine and iodine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Eigenschaften
Molekularformel |
C7H2ClF4I |
---|---|
Molekulargewicht |
324.44 g/mol |
IUPAC-Name |
5-chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4I/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H |
InChI-Schlüssel |
PMLHEMVSONCGNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.